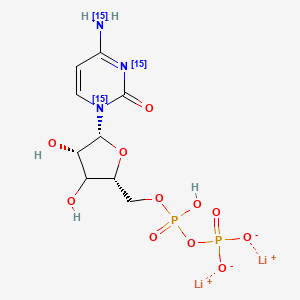
Cytidine diphosphate-15N3 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine diphosphate-15N3 (dilithium) is a stable isotope-labeled compound, specifically labeled with nitrogen-15. It is a nucleoside diphosphate that acts as a carrier for phosphorylcholine, diacylglycerol, and other molecules during phospholipid synthesis . This compound is primarily used in scientific research for tracing and quantifying biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine diphosphate-15N3 (dilithium) involves the incorporation of nitrogen-15 into the cytidine diphosphate molecule. The process typically starts with the synthesis of nitrogen-15 labeled cytidine, which is then phosphorylated to form cytidine monophosphate. Further phosphorylation leads to the formation of cytidine diphosphate-15N3. The final step involves the addition of lithium ions to form the dilithium salt .
Industrial Production Methods
Industrial production of Cytidine diphosphate-15N3 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine diphosphate-15N3 (dilithium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cytidine diphosphate derivatives.
Reduction: Reduction reactions can convert cytidine diphosphate-15N3 to its corresponding nucleoside monophosphate.
Substitution: Substitution reactions can occur at the phosphate groups, leading to the formation of different nucleoside diphosphates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various cytidine diphosphate derivatives, cytidine monophosphate, and other nucleoside diphosphates. These products are often used in further biochemical studies and applications .
Applications De Recherche Scientifique
Cytidine diphosphate-15N3 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying biochemical pathways and reactions.
Biology: Helps in understanding the role of nucleoside diphosphates in cellular processes.
Medicine: Used in drug development and pharmacokinetic studies to trace the metabolism of nucleotide-based drugs.
Industry: Employed in the production of stable isotope-labeled compounds for various applications.
Mécanisme D'action
The mechanism of action of Cytidine diphosphate-15N3 (dilithium) involves its role as a carrier molecule in phospholipid synthesis. It acts by transferring phosphorylcholine and diacylglycerol to form phosphatidylcholine, a key component of cell membranes. The nitrogen-15 label allows researchers to trace and quantify these biochemical processes, providing insights into the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine diphosphate: The unlabeled version of Cytidine diphosphate-15N3.
Uridine diphosphate: Another nucleoside diphosphate involved in carbohydrate metabolism.
Adenosine diphosphate: A nucleoside diphosphate involved in energy transfer.
Uniqueness
Cytidine diphosphate-15N3 (dilithium) is unique due to its stable isotope labeling with nitrogen-15. This labeling allows for precise tracing and quantification in biochemical studies, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C9H13Li2N3O11P2 |
|---|---|
Poids moléculaire |
418.1 g/mol |
Nom IUPAC |
dilithium;[[(2R,4S,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O11P2.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i10+1,11+1,12+1;; |
Clé InChI |
KUSULDMXKWTTRE-IBHIIGERSA-L |
SMILES isomérique |
[Li+].[Li+].C1=C[15N](C(=O)[15N]=C1[15NH2])[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
SMILES canonique |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




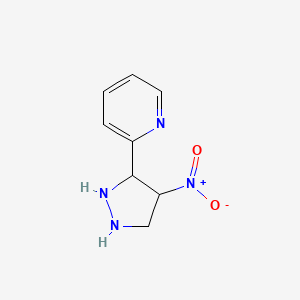

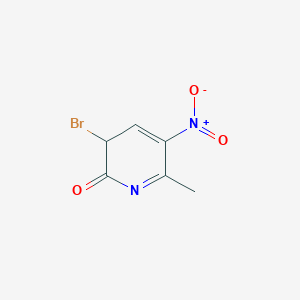
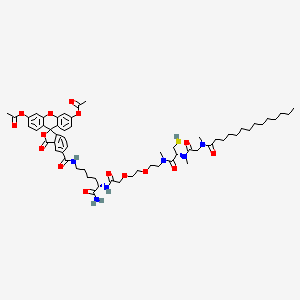
![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)

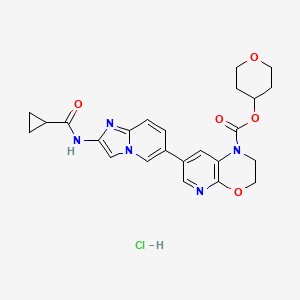
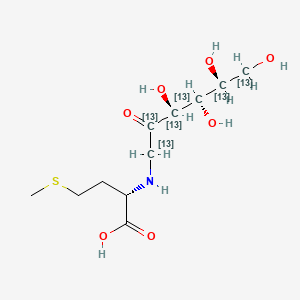
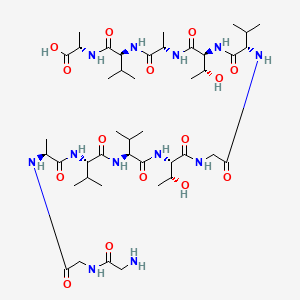
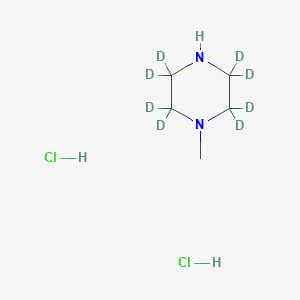
![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B12367636.png)

